BenchChemオンラインストアへようこそ!

3-(2,6-Difluorophenyl)azetidine hydrochloride

Lipophilicity LogP Drug-likeness

3-(2,6-Difluorophenyl)azetidine hydrochloride (CAS 1986372-82-0, MFCD27922380) is a fluorinated 3-arylazetidine derivative with molecular formula C₉H₁₀ClF₂N and molecular weight 205.63 g/mol. The compound features a strained four-membered azetidine heterocycle substituted at the 3-position with a 2,6-difluorophenyl group, supplied as the hydrochloride salt.

Molecular Formula C9H10ClF2N
Molecular Weight 205.63
CAS No. 1986372-82-0
Cat. No. B3113879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)azetidine hydrochloride
CAS1986372-82-0
Molecular FormulaC9H10ClF2N
Molecular Weight205.63
Structural Identifiers
SMILESC1C(CN1)C2=C(C=CC=C2F)F.Cl
InChIInChI=1S/C9H9F2N.ClH/c10-7-2-1-3-8(11)9(7)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
InChIKeyWAJWAJCUFGDHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)azetidine hydrochloride (CAS 1986372-82-0): Fluorinated Azetidine Building Block for Drug Discovery Procurement


3-(2,6-Difluorophenyl)azetidine hydrochloride (CAS 1986372-82-0, MFCD27922380) is a fluorinated 3-arylazetidine derivative with molecular formula C₉H₁₀ClF₂N and molecular weight 205.63 g/mol . The compound features a strained four-membered azetidine heterocycle substituted at the 3-position with a 2,6-difluorophenyl group, supplied as the hydrochloride salt . It is primarily utilized as a conformationally constrained building block in medicinal chemistry for the synthesis of kinase inhibitors and GPCR-targeted therapeutics [1]. The 2,6-difluoro substitution pattern confers distinct electronic and steric properties compared to non-fluorinated, mono-fluorinated, and regioisomeric difluorophenyl azetidine analogs, directly impacting lipophilicity, basicity, and metabolic stability in derived drug candidates [2].

Why 3-(2,6-Difluorophenyl)azetidine hydrochloride Cannot Be Replaced by Other 3-Arylazetidine Analogs


The 3-arylazetidine class exhibits wide variation in lipophilicity, basicity, and metabolic stability depending on the fluorine substitution pattern on the phenyl ring [1]. Simply substituting 3-(2,6-difluorophenyl)azetidine hydrochloride with the non-fluorinated 3-phenylazetidine hydrochloride reduces the octanol-water partition coefficient (LogP) by approximately 1.5 log units (from ~2.8 to ~1.3), fundamentally altering the pharmacokinetic profile of any derived lead compound . Furthermore, regioisomeric difluorophenyl variants such as the 3-(2,5-difluorophenyl) analog exhibit a LogP of 2.06—substantially lower than the 2,6-isomer—demonstrating that fluorine position, not merely fluorine count, determines physicochemical properties . The hydrochloride salt form additionally provides superior aqueous solubility and solid-state stability compared to the free base, which is critical for reproducible in vitro assay performance . Generic substitution without accounting for these quantitative differences can derail SAR campaigns and lead to erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 3-(2,6-Difluorophenyl)azetidine hydrochloride vs. Closest Analogs


LogP Comparison: 2,6-Difluoro vs. 3-Phenylazetidine Hydrochloride — 1.47 Log Unit Increase in Lipophilicity

3-(2,6-Difluorophenyl)azetidine hydrochloride exhibits a computed LogP of 2.78, compared to 1.31 for the non-fluorinated 3-phenylazetidine hydrochloride — a difference of 1.47 log units [1]. This represents an approximately 30-fold increase in octanol-water partition coefficient. For medicinal chemistry programs targeting CNS penetration or optimizing membrane permeability, this LogP shift directly impacts blood-brain barrier partitioning and overall pharmacokinetic profile [2]. In contrast, the 3-(2-fluorophenyl)azetidine hydrochloride (mono-fluoro analog) has a LogP of 2.64, confirming that the second fluorine atom contributes an additional ~0.14 log units beyond the first fluorine .

Lipophilicity LogP Drug-likeness

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Solid-State Stability for Reproducible Assay Performance

The hydrochloride salt of 3-(2,6-difluorophenyl)azetidine (CAS 1986372-82-0) provides enhanced water solubility and crystalline stability compared to the free base form (CAS 1260858-79-4, MW 169.18 g/mol) . While quantitative aqueous solubility data for this specific compound are not publicly reported, the general property that azetidine hydrochloride salts are freely soluble in water whereas the corresponding free bases are poorly water-soluble and hygroscopic is well-established for this heterocycle class . The hydrochloride salt appears as a white solid with specified purity of 95–98% from multiple suppliers, stored at 2–8°C, whereas the free base is more prone to degradation under ambient conditions . For procurement decisions, the hydrochloride form is the appropriate choice for aqueous biological assay workflows, eliminating the need for in situ salt formation and associated variability.

Salt form selection Aqueous solubility Assay reproducibility

Regioselective Ortho-C–H Functionalization Enabled by Azetidine Ring Directing Ability — Unique to 3-Arylazetidine Scaffolds

The azetidine nitrogen atom in 3-arylazetidines, including 3-(2,6-difluorophenyl)azetidine, functions as a directing group for regioselective ortho-C–H lithiation of the pendant aromatic ring [1]. Parisi et al. (2016) demonstrated that with fluoro-substituted phenyl azetidines, site-selective lithiation at the ortho position relative to the azetidine ring can be achieved using n-hexyllithium/TMEDA, enabling exhaustive aromatic functionalization to generate 1,2,3-trisubstituted, 1,2,3,4-tetrasubstituted, and even 1,2,3,4,5-pentasubstituted patterns [2]. This directed ortho-metalation capability is a distinctive synthetic feature of the 3-arylazetidine scaffold not shared by acyclic benzylamine analogs or N-alkyl azetidines, providing a unique chemical diversification handle for library synthesis and late-stage functionalization in drug discovery [3].

Regioselective functionalization Ortho-lithiation Late-stage diversification

High Intrinsic Microsomal Clearance Stability of Fluorinated Azetidines vs. 3,3-Difluoroazetidine Exception

A comprehensive 2023 systematic study by Melnykov et al. evaluated the intrinsic microsomal clearance of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. The study demonstrated that fluorinated azetidines generally exhibit high metabolic stability, with the single notable exception being the 3,3-difluoroazetidine derivative (fluorination on the azetidine ring itself) which showed elevated clearance [2]. By contrast, 3-arylazetidine derivatives such as 3-(2,6-difluorophenyl)azetidine hydrochloride, where fluorination resides on the pendant phenyl ring rather than on the azetidine core, are predicted to retain the favorable metabolic stability characteristic of the class. The study further established that both pKa and LogP values are significantly affected by conformational preferences of fluorinated azetidine derivatives, providing a rational basis for differentiation between regioisomers .

Metabolic stability Intrinsic clearance Fluorine effect

Azetidine Scaffold Utility in CSF-1R Type II Kinase Inhibitors — from Hit to Clinical Candidate JTE-952

The azetidine scaffold, exemplified by 3-arylazetidine building blocks, has been validated in the discovery of colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by Japan Tobacco [1]. Starting from a novel azetidine scaffold identified via structure-based drug design, lead compound 4a achieved an IC₅₀ of 9.1 nM against CSF-1R, with subsequent optimization yielding the clinical candidate JTE-952 (cellular IC₅₀ = 20 nM) [2]. X-ray co-crystal structures confirmed that the azetidine compounds bind to the DFG-out conformation as Type II inhibitors [3]. While 3-(2,6-difluorophenyl)azetidine hydrochloride itself is not JTE-952, it serves as a closely related 3-arylazetidine building block from which similar kinase inhibitor scaffolds can be constructed, placing it within a proven pharmacophore space distinct from larger-ring heterocycles (pyrrolidine, piperidine) that adopt different binding conformations [4].

Kinase inhibitor CSF-1R Type II inhibitor

Optimal Application Scenarios for 3-(2,6-Difluorophenyl)azetidine hydrochloride Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring Elevated LogP (2.5–3.5 Range)

For medicinal chemistry programs targeting CNS disorders where blood-brain barrier penetration is required, 3-(2,6-difluorophenyl)azetidine hydrochloride (LogP = 2.78) provides a lipophilicity profile within the optimal CNS drug space (generally LogP 2–4) . Its LogP advantage of +1.47 log units over 3-phenylazetidine hydrochloride and +0.72 log units over the 2,5-difluoro regioisomer makes it a preferred building block when moderate-to-high lipophilicity is needed without additional structural modifications [1]. This is directly supported by the LogP comparison data in Section 3, Evidence Item 1.

Aqueous Biological Assay Workflows Requiring Direct Solubility Without Formulation

The hydrochloride salt form (CAS 1986372-82-0) is the appropriate procurement choice for laboratories conducting in vitro enzyme inhibition assays, cell-based assays, or SPR/biophysical binding studies that require compound dissolution in aqueous buffers at physiologically relevant pH . The salt form eliminates the need for pre-dissolution in DMSO followed by aqueous dilution, which can cause precipitation artifacts with the free base [1]. This recommendation stems from the salt-vs.-free-base comparison evidence in Section 3, Evidence Item 2.

Late-Stage Diversification of 3-Arylazetidine Scaffolds via Directed Ortho-Metalation

Research groups synthesizing compound libraries through late-stage functionalization can exploit the ortho-directing ability of the azetidine nitrogen to regioselectively install electrophiles at the ortho positions of the 2,6-difluorophenyl ring . This approach enables generation of 1,2,3-trisubstituted and more highly substituted aromatic derivatives from a single building block, accelerating SAR exploration [1]. This application is grounded in the regioselective ortho-C–H functionalization evidence in Section 3, Evidence Item 3.

Kinase Inhibitor Discovery Programs Targeting DFG-Out Conformations (Type II Inhibitors)

For kinase inhibitor programs specifically targeting Type II (DFG-out) binding modes, 3-(2,6-difluorophenyl)azetidine hydrochloride serves as a conformationally constrained building block within a pharmacophore space validated by the CSF-1R inhibitor clinical candidate JTE-952 . The strained azetidine ring restricts conformational flexibility compared to pyrrolidine or piperidine analogs, potentially enhancing binding entropy and kinase selectivity [1]. This application is supported by the CSF-1R azetidine scaffold evidence in Section 3, Evidence Item 5.

Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.